molecular formula C13H21BN2O4 B1319006 1-((1,3-dioxolan-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 864754-17-6

1-((1,3-dioxolan-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1319006
M. Wt: 280.13 g/mol
InChI Key: IWEGDQUCWQFKHS-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a type of organic compound with a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the boronic ester group (1,3,2-dioxaborolan-2-yl) suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

1. Synthesis and Structural Analysis

Compounds similar to "1-((1,3-dioxolan-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" have been synthesized and analyzed in various studies. The synthesis involves nucleophilic substitution reactions and is confirmed through spectroscopic techniques like FT-IR, NMR, and MS spectroscopies. The crystal structures are determined using X-ray diffraction, and Density Functional Theory (DFT) is employed to calculate and confirm the molecular structures and conformational analyses (Liao et al., 2022), (Yang et al., 2021).

2. Molecular and Vibrational Properties Studies

The molecular electrostatic potential and frontier molecular orbitals are investigated using DFT. This analysis reveals molecular structure characteristics, molecular conformations, and physicochemical properties. The vibrational properties and assignments are made based on characteristic vibrational absorption bands of the compounds (Huang et al., 2021), (Wu et al., 2021).

Applications in Material Science

1. Luminescent Properties and Polymer Synthesis

The synthesis and characterization of copolymers, such as poly[(9,9-dioctylfluorene-2,7-diyl)-co-(4-dicyanomethylene-2-methyl-6-[4-(diphenylamino)styryl]-4H-pyran-4‘,4‘ ‘-diyl)], reveal luminescent properties. These copolymers exhibit absorption peaks and photoluminescence in solutions and solid states. The synthesis involves the Suzuki coupling reaction, and the copolymers are characterized using various spectroscopic techniques (Cheon et al., 2005).

2. Fluorescence Brightness in Nanoparticles

Heterodifunctional polyfluorene building blocks are used to synthesize nanoparticles with high fluorescence brightness and quantum yields. The structure and emission properties of these nanoparticles are crucial for applications in areas requiring bright and enduring fluorescence brightness (Fischer et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions would likely depend on the specific properties and activities of this compound. Given the wide range of biological activities associated with pyrazole derivatives, it might be studied for potential pharmaceutical applications .

properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)9-11-17-5-6-18-11/h7-8,11H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEGDQUCWQFKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592145
Record name 1-[(1,3-Dioxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,3-dioxolan-2-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

864754-17-6
Record name 1-(1,3-Dioxolan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864754-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,3-Dioxolan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1,3]Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid, pinacol ester
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